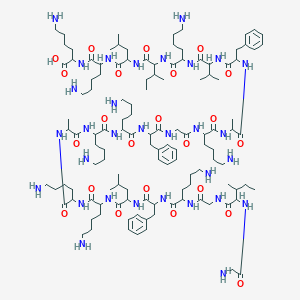
H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” is a synthetic peptide composed of various amino acids This peptide is characterized by the presence of both D- and L- forms of amino acids, which can influence its structural and functional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), is essential to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of SPPS. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. Its unique sequence allows researchers to investigate the effects of D- and L- amino acids on peptide structure and function.
Biology
In biological research, this peptide can serve as a tool to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form stable secondary structures makes it valuable for investigating peptide-based drug delivery systems.
Medicine
In medicine, peptides like this one are explored for their therapeutic potential. They can be designed to target specific receptors or enzymes, making them useful in developing new drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials. Its ability to self-assemble into defined structures makes it suitable for applications in tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Peptides can interact with molecular targets, such as receptors, enzymes, or nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D- and L- amino acids can influence the peptide’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Gly-Gly-Gly-DL-Val-DL-xiIle-DL-Gln-DL-xiThr-DL-xiIle-DL-Ser-DL-His-DL-Glu-DL-Cys-DL-Arg-DL-Met-DL-Asn-DL-Ser-DL-Trp-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-xiThr-DL-Cys-DL
- D-Val-Leu-Lys 4-硝基苯胺 二盐酸盐
Uniqueness
The uniqueness of “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” lies in its specific sequence and the presence of multiple D- and L- amino acids. This combination can result in unique structural and functional properties, making it distinct from other peptides with different sequences or stereochemistry.
Propriétés
Formule moléculaire |
C122H209N31O23 |
|---|---|
Poids moléculaire |
2478.2 g/mol |
Nom IUPAC |
6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C122H209N31O23/c1-13-77(9)102(151-98(154)71-132)119(172)134-73-100(156)138-85(49-25-34-58-124)109(162)149-96(69-82-44-20-16-21-45-82)117(170)147-93(66-74(3)4)115(168)142-88(52-28-37-61-127)111(164)140-86(50-26-35-59-125)108(161)136-79(11)104(157)139-87(51-27-36-60-126)110(163)141-90(54-30-39-63-129)113(166)148-95(68-81-42-18-15-19-43-81)106(159)133-72-99(155)137-84(48-24-33-57-123)107(160)135-80(12)105(158)146-97(70-83-46-22-17-23-47-83)118(171)152-101(76(7)8)120(173)144-91(55-31-40-64-130)114(167)153-103(78(10)14-2)121(174)150-94(67-75(5)6)116(169)143-89(53-29-38-62-128)112(165)145-92(122(175)176)56-32-41-65-131/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H,133,159)(H,134,172)(H,135,160)(H,136,161)(H,137,155)(H,138,156)(H,139,157)(H,140,164)(H,141,163)(H,142,168)(H,143,169)(H,144,173)(H,145,165)(H,146,158)(H,147,170)(H,148,166)(H,149,162)(H,150,174)(H,151,154)(H,152,171)(H,153,167)(H,175,176) |
Clé InChI |
ZKENSPLIVRWDRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
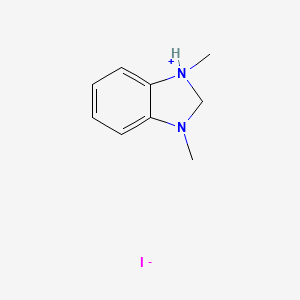
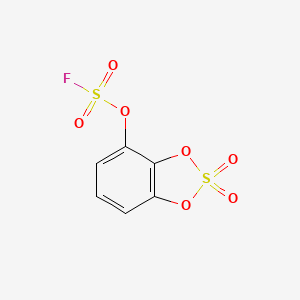
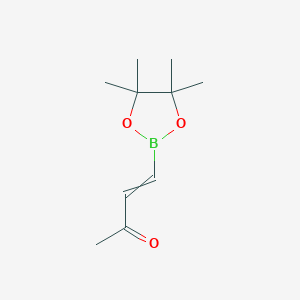
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
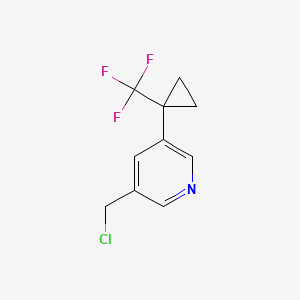
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
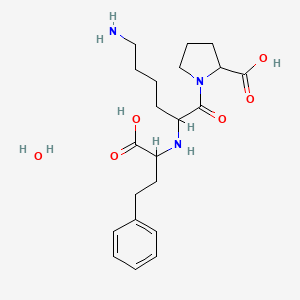
![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)
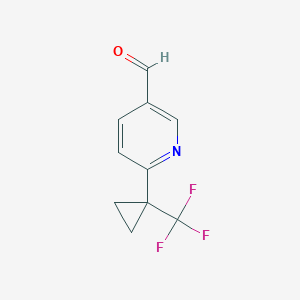
![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)
